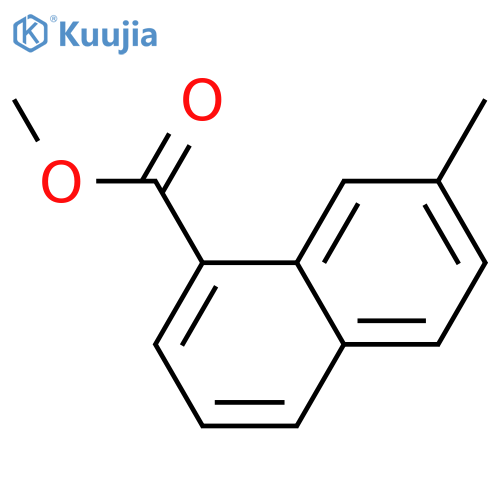

Cas no 91902-61-3 (methyl 7-methyl-1-naphthoate)

methyl 7-methyl-1-naphthoate 化学的及び物理的性質

名前と識別子

-

- methyl 7-methyl-1-naphthoate

- DTXSID301275582

- 91902-61-3

- SCHEMBL21845580

- Methyl 7-methyl-1-naphthalenecarboxylate

- METHYL 7-METHYLNAPHTHALENE-1-CARBOXYLATE

-

- インチ: InChI=1S/C13H12O2/c1-9-6-7-10-4-3-5-11(12(10)8-9)13(14)15-2/h3-8H,1-2H3

- InChIKey: AHIFPBZMUQKYEC-UHFFFAOYSA-N

- SMILES: CC1=CC2=C(C=CC=C2C(=O)OC)C=C1

計算された属性

- 精确分子量: 200.083729621g/mol

- 同位素质量: 200.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 237

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- XLogP3: 3.4

methyl 7-methyl-1-naphthoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219002879-500mg |

Methyl 2-methylnaphthalene-8-carboxylate |

91902-61-3 | 98% | 500mg |

$1038.80 | 2023-08-31 | |

| Alichem | A219002879-1g |

Methyl 2-methylnaphthalene-8-carboxylate |

91902-61-3 | 98% | 1g |

$1685.00 | 2023-08-31 |

methyl 7-methyl-1-naphthoate 関連文献

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

methyl 7-methyl-1-naphthoateに関する追加情報

Methyl 7-Methyl-1-Naphthoate: A Comprehensive Overview

Methyl 7-methyl-1-naphthoate is a compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. Its unique structure, combining aromatic systems with ester functionalities, renders it versatile for a wide array of applications. This article delves into the properties, synthesis, and potential uses of methyl 7-methyl-1-naphthoate, supported by recent advancements in chemical research.

The compound's IUPAC name, methyl 7-methyl-1-naphthoate, indicates its structural composition. It belongs to the family of naphthoic acid esters, specifically featuring a methyl group at position 7 of the naphthalene ring and an ester functional group at position 1. This arrangement imparts distinct electronic and steric properties, making it a valuable component in various chemical reactions and material formulations.

One of the most notable applications of methyl 7-methyl-1-naphthoate lies in its role as a building block for synthesizing complex organic molecules. Its structure serves as a foundation for exploring novel compounds with potential pharmaceutical or agrochemical properties. Recent studies have highlighted its utility in the construction of bioactive agents, including those targeting inflammatory diseases and bacterial infections.

Moreover, methyl 7-methyl-1-naphthoate has been investigated for its role in materials science. The compound's aromatic framework contributes to its stability and electronic properties, making it a candidate for use in polymers, dyes, and optoelectronic devices. For instance, research has demonstrated its potential as a precursor for conjugated polymers, which are essential components in organic light-emitting diodes (OLEDs) and field-effect transistors.

Recent advancements in synthetic chemistry have also focused on optimizing the preparation of methyl 7-methyl-1-naphthoate. Traditional methods involve multi-step syntheses, but modern approaches leverage efficient coupling reactions and catalysts to streamline the process. These innovations not only enhance yield and purity but also reduce costs, making the compound more accessible for large-scale applications.

In the realm of pharmacology, methyl 7-methyl-1-naphthoate has shown promise as a template for drug discovery. Its structure can be modified to introduce bioisosters or functional groups that target specific biological pathways. For example, derivatives of this compound have been explored for their potential as inhibitors of kinases, enzymes involved in signal transduction, and other therapeutic targets.

Another area of interest is the use of methyl 7-methyl-1-naphthoate in agrochemical development. The compound's ability to interact with biological systems makes it a candidate for herbicides, fungicides, and insecticides. Recent research has focused on understanding its mode of action and optimizing its efficacy against specific pests and pathogens.

The study of methyl 7-methyl-1-naphthoate also extends to its photochemical properties. Its conjugated structure enables it to absorb light in the visible spectrum, rendering it useful in photovoltaic materials and sensors. This property has been explored in the context of designing photosensitive polymers with applications in energy harvesting and environmental monitoring.

Furthermore, methyl 7-methyl-1-naphthoate serves as a valuable reagent in organic synthesis. Its ester functionality can be transformed into other functional groups, such as acids or alcohols, through hydrolysis or reduction reactions. This versatility underscores its importance as an intermediate in the synthesis of complex molecules.

In conclusion, methyl 7-methyl-1-naphthoate is a compound with profound implications across multiple scientific disciplines. Its structural features, combined with recent advancements in synthetic and applied chemistry, position it as a key player in drug discovery, materials science, and beyond. As research into this compound continues, further insights into its properties and applications are expected to emerge, solidifying its role in modern chemical innovation.

91902-61-3 (methyl 7-methyl-1-naphthoate) Related Products

- 6908-41-4(Methyl 4-(hydroxymethyl)benzoate)

- 1459-93-4(Dimethyl isophthalate)

- 99-75-2(Methyl p-Toluate)

- 2459-25-8(Methyl 2-naphthoate)

- 1679-64-7(Mono-Methyl terephthalate)

- 52178-50-4(Methyl 3-formylbenzoate)

- 1877-71-0(Monomethyl Isophthalate)

- 120-61-6(Dimethyl terephthalate)

- 840-65-3(Dimethyl naphthalene-2,6-dicarboxylate)

- 99-36-5(Methyl 3-methylbenzoate)